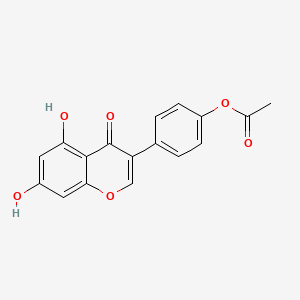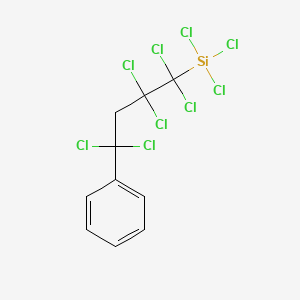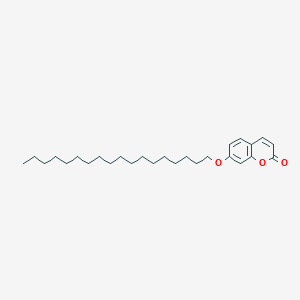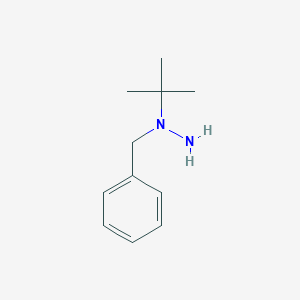
10H-Phenoxazine-1-carboxylic acid, 3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenoxazine-1-carboxylic acid, 3-nitro-: is a chemical compound belonging to the phenoxazine family Phenoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their structure This particular compound is characterized by the presence of a carboxylic acid group at the first position and a nitro group at the third position on the phenoxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenoxazine-1-carboxylic acid, 3-nitro- typically involves the nitration of 10H-Phenoxazine-1-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 10H-Phenoxazine-1-carboxylic acid, 3-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and a metal catalyst.
Reduction: The carboxylic acid group can be converted to an ester or an amide through esterification or amidation reactions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Reduction: Alcohols or amines in the presence of acid catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group.
Esters and amides: Formed by the reaction of the carboxylic acid group with alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: 10H-Phenoxazine-1-carboxylic acid, 3-nitro- is used as a building block in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its derivatives may exhibit fluorescence properties, making them useful in imaging and diagnostic applications.
Medicine: The compound and its derivatives have shown potential as therapeutic agents. For example, phenoxazine derivatives have been investigated for their antitumor, antimicrobial, and anti-inflammatory properties.
Industry: In the industrial sector, 10H-Phenoxazine-1-carboxylic acid, 3-nitro- can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 10H-Phenoxazine-1-carboxylic acid, 3-nitro- depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
10H-Phenoxazine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the third position.
10H-Phenothiazine-3-carboxylic acid: Contains a sulfur atom instead of an oxygen atom in the ring structure.
Phenazine-1-carboxylic acid: Lacks the nitro group and has a different ring structure.
Uniqueness: 10H-Phenoxazine-1-carboxylic acid, 3-nitro- is unique due to the presence of both the carboxylic acid and nitro groups on the phenoxazine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
91804-96-5 |
|---|---|
Fórmula molecular |
C13H8N2O5 |
Peso molecular |
272.21 g/mol |
Nombre IUPAC |
3-nitro-10H-phenoxazine-1-carboxylic acid |
InChI |
InChI=1S/C13H8N2O5/c16-13(17)8-5-7(15(18)19)6-11-12(8)14-9-3-1-2-4-10(9)20-11/h1-6,14H,(H,16,17) |
Clave InChI |
ALFKKEGCLKXJQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC3=C(C=C(C=C3O2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)


![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)

![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)





![4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid](/img/structure/B14350438.png)

